

physicochemical properties of 1-Benzhydryl-3-methylazetidin-3-amine

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Compound of Interest

Compound Name: 1-Benzhydryl-3-methylazetidin-3-amine

Cat. No.: B155769

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An In-depth Technical Guide on the Physicochemical Properties of **1-Benzhydryl-3-methylazetidin-3-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydryl-3-methylazetidin-3-amine, identified by CAS number 133891-52-8, is a chemical compound of interest in medicinal chemistry and drug discovery.[\[1\]](#)[\[2\]](#) Structurally, it features a central azetidine ring, a benzhydryl group, and a methylamine substituent. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules and novel drug candidates.[\[3\]](#)[\[4\]](#) Understanding its fundamental physicochemical properties is critical for its application in research and development, influencing factors such as reaction kinetics, formulation, and biological activity. This document provides a comprehensive overview of its known properties, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.

Physicochemical Data

The following table summarizes the key physicochemical properties of **1-Benzhydryl-3-methylazetidin-3-amine**. It is important to note that several of these values are predicted through computational models and should be confirmed through empirical testing.

Property	Value	Source
CAS Number	133891-52-8	[1] [5]
Molecular Formula	C ₁₇ H ₂₀ N ₂	Inferred from structure
Molecular Weight	252.36 g/mol	[5] [6]
Appearance	Yellow solid	[1]
Melting Point	84-86 °C	[1]
Boiling Point	343.3 ± 42.0 °C (Predicted)	[1]
Density	1.096 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	8.48 ± 0.20 (Predicted)	[1]
Purity	≥95.0%	[5] [6]
InChI Key	FFUOJTXKVPVKGT-UHFFFAOYSA-N	[5] [6]

Experimental Protocols

Detailed experimental validation of physicochemical properties is essential. The following are standard methodologies that can be applied to **1-Benzhydryl-3-methylazetidin-3-amine**.

Melting Point Determination

The melting point is a crucial indicator of purity.

- Principle: The temperature range over which the solid-to-liquid phase transition occurs is measured. A sharp melting range typically indicates high purity.
- Methodology:
 - A small, dry sample of the crystalline compound is packed into a capillary tube.
 - The tube is placed in a calibrated melting point apparatus.

- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Profiling (Shake-Flask Method)

Solubility is a critical parameter for drug development, affecting absorption and bioavailability.

- Principle: The saturation concentration of the compound in a specific solvent is determined by allowing the system to reach equilibrium.
- Methodology:
 - An excess amount of **1-Benzhydryl-3-methylazetidin-3-amine** is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO, or buffered solutions at various pH levels) in a sealed vial.[7]
 - The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is centrifuged at high speed (e.g., 10,000 rpm) to pellet the undissolved solid.[7]
 - An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

pKa Determination (Potentiometric Titration)

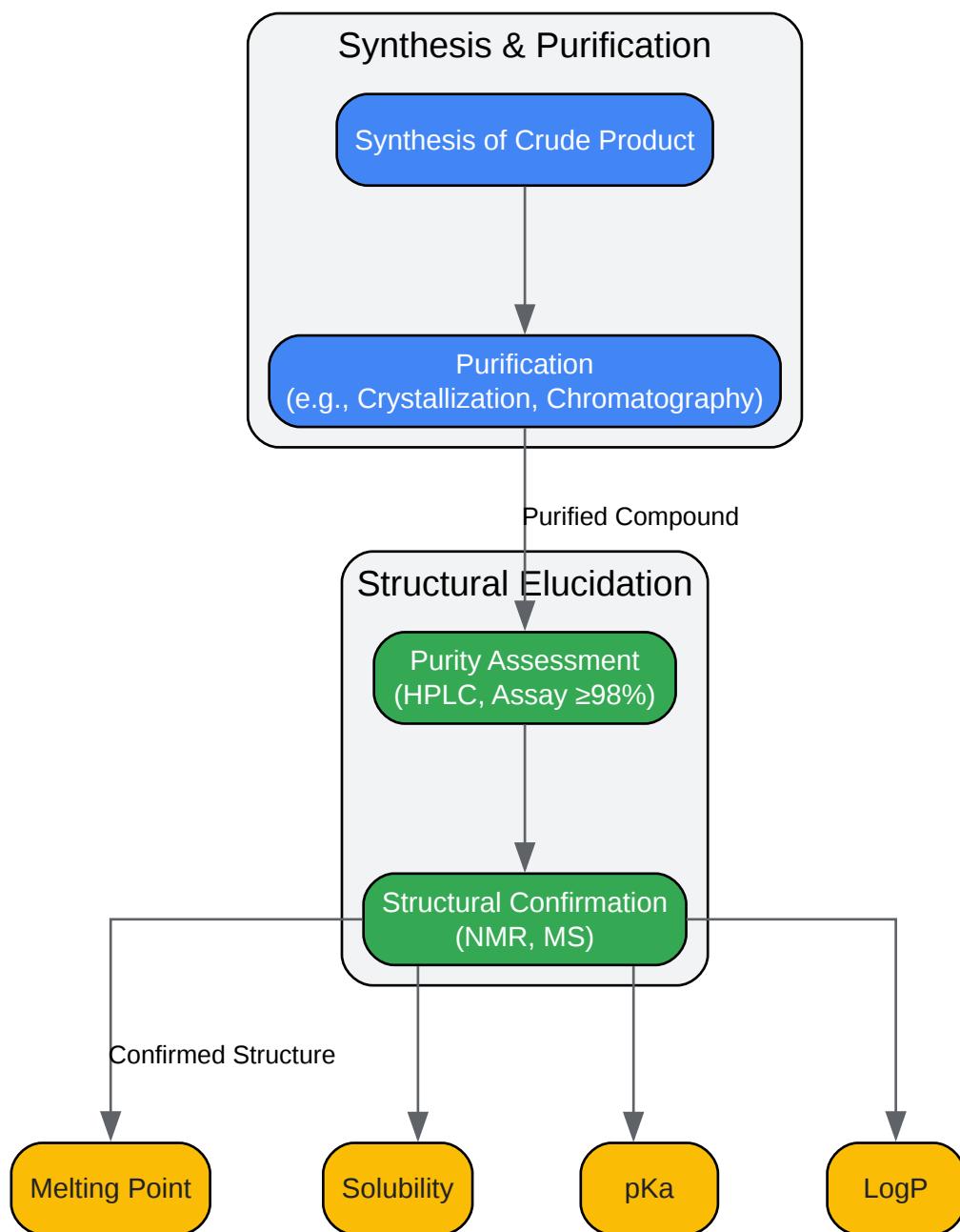
The acid dissociation constant (pKa) is vital for predicting the ionization state of the molecule at different physiological pH values.

- Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.

- Methodology:
 - A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
 - A calibrated pH electrode is immersed in the solution.
 - The solution is titrated with a standardized solution of hydrochloric acid (for a basic compound).
 - The pH is recorded after each addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Physicochemical Characterization Workflow

The comprehensive characterization of a chemical entity like **1-Benzhydryl-3-methylazetidin-3-amine** follows a structured workflow. This process ensures that the material's identity, purity, and key properties are well-defined before its use in further research or development.



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Caption: Workflow for the synthesis and physicochemical characterization of a research compound.

Biological Context and Applications

While this guide focuses on physicochemical properties, it is noteworthy that benzhydryl amines are a recognized class of compounds in medicinal chemistry.^[8] The structural motifs

within **1-Benzhydryl-3-methylazetidin-3-amine** suggest its potential as a scaffold in developing agents targeting the central nervous system.^[3] Its properties, such as predicted pKa and lipophilicity (inferred from its structure), are key determinants for its potential interactions with biological targets and its ability to cross cellular membranes. Further research into its biological activity, including potential antimicrobial or antiviral properties, is warranted.^[3]

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